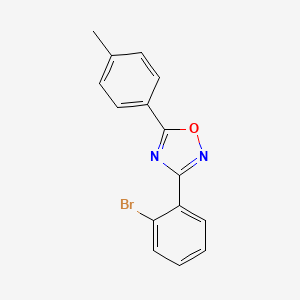
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine, also known as 4-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent effects and unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its binding to the NMDA receptor, which leads to the inhibition of glutamate activity. This results in a decrease in the excitability of neurons and a reduction in the transmission of signals in the brain. This mechanism is similar to that of other dissociative drugs such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include alterations in neurotransmitter levels, changes in brain activity, and changes in behavior. It has been found to cause sedation, anesthesia, and dissociation in animal models. It has also been shown to have analgesic properties and to affect learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise investigation of the receptor's function and potential therapeutic effects. However, one of the limitations is its potential for abuse and the need for strict safety protocols when handling the substance.
Direcciones Futuras
For research on 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine include investigating its potential therapeutic effects for psychiatric disorders, as well as its potential for abuse and addiction. Further studies are also needed to explore its effects on different brain regions and to investigate its interactions with other neurotransmitter systems.
In conclusion, 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a synthetic dissociative drug that has been widely used in scientific research studies. Its potent effects and unique properties make it a valuable tool for investigating the central nervous system. Further research is needed to fully understand its potential therapeutic effects and limitations.
Métodos De Síntesis
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)-2-(4-methylcyclohexyl)ethanone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(2,3-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to be a potent NMDA receptor antagonist, which means that it can block the activity of glutamate at these receptors. This property has been investigated in relation to its potential therapeutic effects for conditions such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-9-18(10-8-16)22-13-11-21(12-14-22)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOGWMHNDOBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)

![4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5855442.png)
![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)
